molecular formula C21H29NO4 B12942224 1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexane-1-carboxylic acid

1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexane-1-carboxylic acid

Cat. No.: B12942224
M. Wt: 359.5 g/mol
InChI Key: KSIVNJXFUXKQQU-UHFFFAOYSA-N
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Description

1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexane-1-carboxylic acid is a complex organic compound that features a cyclohexane ring, a tetrahydroquinoline moiety, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexane-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Boc Protecting Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Cyclohexane Carboxylation: The cyclohexane ring is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a cyclohexane derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, where the Boc group can be removed using trifluoroacetic acid, followed by substitution with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Trifluoroacetic acid (TFA), various nucleophiles

Major Products Formed

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups

    Reduction: Formation of saturated compounds

    Substitution: Formation of substituted amines or other derivatives

Scientific Research Applications

1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions, revealing an active amine group that can participate in further biochemical reactions. The cyclohexane and tetrahydroquinoline moieties may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline: Lacks the cyclohexane carboxylic acid moiety, which may affect its reactivity and applications.

    Cyclohexane-1-carboxylic acid: Lacks the tetrahydroquinoline and Boc groups, making it less versatile in synthetic applications.

    1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline moiety, which may result in different biological activity and chemical reactivity.

The uniqueness of this compound lies in its combination of structural features, which provide a balance of stability, reactivity, and potential biological activity.

Properties

Molecular Formula

C21H29NO4

Molecular Weight

359.5 g/mol

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C21H29NO4/c1-20(2,3)26-19(25)22-13-7-8-15-14-16(9-10-17(15)22)21(18(23)24)11-5-4-6-12-21/h9-10,14H,4-8,11-13H2,1-3H3,(H,23,24)

InChI Key

KSIVNJXFUXKQQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C3(CCCCC3)C(=O)O

Origin of Product

United States

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